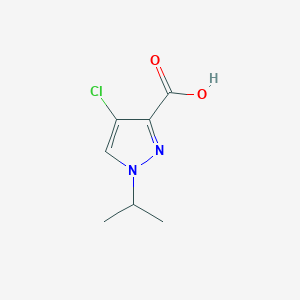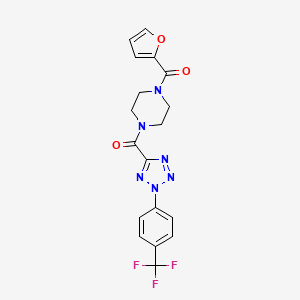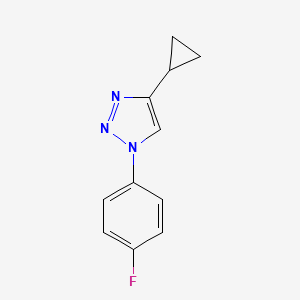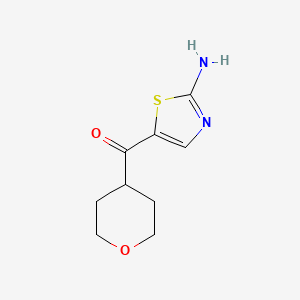
4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
“4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure, containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of “4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a chlorine atom attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including “4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Aplicaciones Científicas De Investigación
- Antibacterial Properties : Researchers have explored the antibacterial potential of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. It may serve as a lead compound for developing novel antibiotics .
- Anti-Inflammatory Activity : Investigations suggest that this compound exhibits anti-inflammatory effects, making it a candidate for drug development in inflammatory diseases .
- Anti-Cancer Potential : Preliminary studies indicate that derivatives of this pyrazole scaffold possess anti-cancer properties. Researchers have synthesized various analogs to explore their efficacy against cancer cells .
- Herbicidal Activity : 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid derivatives have been investigated as potential herbicides. Their mode of action and selectivity against weeds are areas of interest .
- Metal Complexes : Researchers have explored the coordination behavior of this compound with transition metals. Metal complexes formed with 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid can have diverse applications in catalysis and materials science .
- Microwave-Assisted Synthesis : The compound’s synthesis has been optimized using microwave-assisted methods, which offer advantages in terms of reaction efficiency and reduced environmental impact .
- Antioxidant Properties : Investigations into the antioxidant activity of derivatives highlight their potential in combating oxidative stress-related diseases .
- Analgesic and Anticonvulsant Effects : Some derivatives exhibit analgesic and anticonvulsant properties, making them relevant for neurological research .
Medicinal Chemistry and Drug Discovery
Agrochemistry
Coordination Chemistry and Organometallic Chemistry
Green Synthesis and Microwave-Assisted Reactions
Biological Targets and Pharmacological Functions
Other Applications
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution . This suggests that 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid may also interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its predicted density of 140±01 g/cm3 , may influence its bioavailability and pharmacokinetic profile.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPYIDWWAWGJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2826408.png)
![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2826411.png)




![6-ethyl 3-methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826420.png)

![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)
![4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid](/img/structure/B2826425.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2826426.png)

![3-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2826429.png)